N-(5-amino-2-methoxyphenyl)benzamide
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Overview
Description
“N-(5-amino-2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has gained significant attention in scientific research due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of “N-(5-amino-2-methoxyphenyl)benzamide” involves several steps. One method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “N-(5-amino-2-methoxyphenyl)benzamide” is represented by the formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“N-(5-amino-2-methoxyphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 242.28 g/mol . The storage temperature for this compound is room temperature .Scientific Research Applications
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Summary of Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Antioxidant and Antibacterial Activities of Benzamides
- Scientific Field : Biochemistry
- Summary of Application : Benzamides, including “N-(5-amino-2-methoxyphenyl)benzamide”, have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application : Benzamides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Safety And Hazards
The safety data sheet for “N-(5-amino-2-methoxyphenyl)benzamide” suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOSDLLPUGRAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586140 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methoxyphenyl)benzamide | |
CAS RN |
119-88-0 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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